6-Bromo-4-chloro-2-butylquinoline hydrochloride

Description

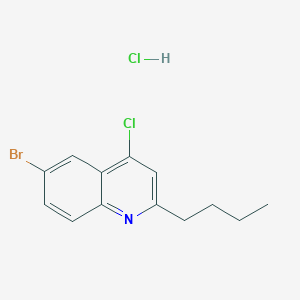

6-Bromo-4-chloro-2-butylquinoline hydrochloride (CAS: 1171071-46-7) is a halogenated quinoline derivative characterized by a bromo substituent at the 6-position, a chloro group at the 4-position, and a butyl chain at the 2-position of the quinoline core. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications . Its molecular formula is C₁₄H₁₄BrCl₂N, with a molecular weight of 349.54 g/mol. The compound is typically synthesized via halogenation and alkylation reactions, though specific synthetic protocols are proprietary .

Properties

IUPAC Name |

6-bromo-2-butyl-4-chloroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrClN.ClH/c1-2-3-4-10-8-12(15)11-7-9(14)5-6-13(11)16-10;/h5-8H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGIQQIPRWKAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C2C=C(C=CC2=N1)Br)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656602 | |

| Record name | 6-Bromo-2-butyl-4-chloroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171071-46-7 | |

| Record name | 6-Bromo-2-butyl-4-chloroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-butylquinoline hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate quinoline derivative.

Bromination and Chlorination: The quinoline derivative undergoes bromination and chlorination reactions to introduce the bromo and chloro substituents at the 6 and 4 positions, respectively.

Butylation: The butyl group is introduced at the 2 position through a nucleophilic substitution reaction.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2-butylquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Quinoline derivatives, including 6-bromo-4-chloro-2-butylquinoline hydrochloride, have been extensively studied for their antimicrobial properties. Research indicates that compounds with a quinoline scaffold exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antimalarial effects. For instance, quinoline derivatives have shown promising results against resistant strains of bacteria and fungi, making them candidates for new antibiotic therapies .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Quinoline derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies demonstrate that modifications to the quinoline structure significantly enhance its cytotoxicity against specific cancer types .

Case Study: Anticancer Activity

A study published in the Arabian Journal of Chemistry highlighted the synthesis of various quinoline derivatives, including this compound. The synthesized compounds exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating effective concentration levels .

Organic Synthesis

Synthesis Pathways

this compound can be synthesized through various methodologies, including:

- Pfitzinger Reaction : This method involves the reaction of an isothiocyanate with an amine under basic conditions to form quinoline derivatives.

- Ullmann Coupling : A copper-catalyzed reaction that allows for the formation of carbon-carbon bonds between aryl halides and amines.

Data Table: Synthesis Conditions

| Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Pfitzinger Reaction | Basic conditions with isothiocyanate | 70 |

| Ullmann Coupling | Copper catalyst in DMSO at elevated temperatures | 85 |

Antimalarial Activity

Quinoline compounds are well-known for their antimalarial properties. The hybridization of quinolines with known antimalarial drugs has shown to enhance efficacy while reducing side effects. For example, derivatives of this compound have been tested alongside artemisinin derivatives, demonstrating improved activity against Plasmodium falciparum .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in medicinal chemistry. Preliminary toxicological assessments indicate that while the compound exhibits low acute toxicity, prolonged exposure may lead to irritative effects .

Conclusion and Future Directions

The applications of this compound span various fields within medicinal chemistry and organic synthesis. Its potential as an antimicrobial and anticancer agent positions it as a valuable compound for future drug development. Ongoing research into its synthesis and biological activity will likely yield new therapeutic agents capable of addressing current medical challenges.

This compound's versatility underscores the importance of continued exploration within the scientific community to fully harness its capabilities in combating diseases and improving health outcomes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-butylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of cell growth or induction of apoptosis (programmed cell death) .

Comparison with Similar Compounds

Quinoline derivatives are widely studied due to their versatility in drug discovery and organic synthesis. Below is a detailed comparison of 6-bromo-4-chloro-2-butylquinoline hydrochloride with structurally related analogs:

Structural Analogues and Substituent Effects

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Differences |

|---|---|---|---|---|---|

| This compound | 1171071-46-7 | C₁₄H₁₄BrCl₂N | 349.54 | Br (C6), Cl (C4), Butyl (C2) | Butyl chain enhances lipophilicity |

| 6-Bromo-4-chloro-2-methylquinoline | 53364-85-5 | C₁₀H₇BrClN | 256.53 | Br (C6), Cl (C4), Methyl (C2) | Shorter alkyl chain reduces steric bulk |

| 6-Bromo-2-chloroquinoline-4-carbonyl chloride | 287176-63-0 | C₁₀H₄BrCl₂NO | 304.95 | Br (C6), Cl (C2), Carbonyl (C4) | Carbonyl group increases electrophilicity |

| 6-Bromo-4-chloro-2-ethylquinoline | 930570-40-4 | C₁₁H₉BrClN | 270.56 | Br (C6), Cl (C4), Ethyl (C2) | Intermediate chain length balances solubility/reactivity |

Key Observations :

- Electrophilic Reactivity: The carbonyl chloride group in 6-bromo-2-chloroquinoline-4-carbonyl chloride (CAS: 287176-63-0) makes it more reactive toward nucleophiles, unlike the alkyl-substituted analogs .

Physicochemical Properties

| Property | 6-Bromo-4-chloro-2-butylquinoline HCl | 6-Bromo-4-chloro-2-methylquinoline | 6-Bromo-2-chloroquinoline-4-carbonyl chloride |

|---|---|---|---|

| Solubility | High in polar solvents (HCl salt) | Low (neutral form) | Moderate in DMSO/DMF |

| Melting Point | Not reported | Not reported | Not reported |

| Stability | Stable as hydrochloride salt | Air-sensitive | Moisture-sensitive |

Notes:

Biological Activity

6-Bromo-4-chloro-2-butylquinoline hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a quinoline derivative characterized by the presence of bromine and chlorine substituents. Its chemical structure allows for various interactions with biological targets, which can lead to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The compound can inhibit cell growth and induce apoptosis through these interactions, affecting pathways involved in cancer progression and microbial resistance .

Overview

Research indicates that this compound exhibits promising antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness as an antifungal agent has also been noted in various studies.

Minimum Inhibitory Concentration (MIC)

The antimicrobial potency of the compound can be quantified using the Minimum Inhibitory Concentration (MIC) method. Below is a summary table illustrating the MIC values against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.8 |

| Escherichia coli | 0.4 |

| Candida albicans | 1.6 |

These results indicate that this compound has significant inhibitory effects on these pathogens, suggesting its potential utility in treating infections .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. For instance, it has been shown to inhibit proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations as low as 10 µM. The mechanism involves the induction of apoptosis and cell cycle arrest .

Case Study: Effect on Cancer Cell Lines

A recent study evaluated the efficacy of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| A549 | 15 | Cell cycle arrest |

| HeLa | 12 | Inhibition of proliferation |

These findings underscore the compound's potential as a therapeutic agent in oncology .

Research Findings and Future Directions

Ongoing research is focused on elucidating the full spectrum of biological activities associated with this compound. Investigations into its structure-activity relationship (SAR) are crucial for optimizing its efficacy and minimizing toxicity. Future studies may explore:

- Combination Therapies : Assessing the synergistic effects with existing antimicrobial and anticancer agents.

- Mechanistic Studies : Further elucidating the molecular pathways affected by this compound.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.